cadmium(2+);sulfate;octahydrate

描述

cadmium(2+);sulfate;octahydrate, also known as cadmium sulfate hydrate, is an inorganic compound with the formula CdSO₄·xH₂O. It is a white, hygroscopic solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .

准备方法

Cadmium sulfate hydrate can be synthesized through the reaction of cadmium metal, cadmium oxide, or cadmium hydroxide with dilute sulfuric acid. The reactions are as follows :

-

Reaction with Cadmium Metal: [ \text{Cd} + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2 ]

-

Reaction with Cadmium Oxide: [ \text{CdO} + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2\text{O} ]

-

Reaction with Cadmium Hydroxide: [ \text{Cd(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + 2\text{H}_2\text{O} ]

化学反应分析

Reaction with Sulfuric Acid

Cadmium sulfate octahydrate is synthesized via reactions between cadmium oxide (CdO), cadmium metal (Cd), or cadmium hydroxide (Cd(OH)₂) with dilute sulfuric acid:

textCdO + H₂SO₄ → CdSO₄ + H₂O Cd + H₂SO₄ → CdSO₄ + H₂↑ Cd(OH)₂ + H₂SO₄ → CdSO₄ + 2H₂O

Conditions : Room temperature to mild heating (40–80°C) .

| Reactants | Products | Conditions | References |

|---|---|---|---|

| CdO + H₂SO₄ (aq) | CdSO₄·8H₂O + H₂O | 25–80°C, aqueous | |

| Cd + H₂SO₄ (dilute) | CdSO₄·8H₂O + H₂↑ | 25–60°C, aqueous |

Anhydrous Form Preparation

Anhydrous CdSO₄ is produced using sodium persulfate:

textCd + Na₂S₂O₈ → CdSO₄ + Na₂SO₄

Conditions : High-temperature oxidation (>100°C) .

Thermal Decomposition

Cadmium sulfate octahydrate decomposes upon heating:

text3CdSO₄·8H₂O → CdSO₄(s) + CdO(s) + SO₃↑ + 8H₂O↑

Key Data :

| Temperature Range (°C) | Process | Products | References |

|---|---|---|---|

| 40–80 | Loss of hydration water | CdSO₄·xH₂O (x < 8) | |

| >80 | Sulfate decomposition | CdO, SO₃↑, H₂O↑ |

Reaction with Sulfides

Cadmium sulfate reacts with sulfide ions to form cadmium sulfide (CdS):

textCd²⁺(aq) + S²⁻(aq) → CdS↓

Applications : Synthesis of yellow pigments and phosphors .

| Reactants | Products | Conditions | References |

|---|---|---|---|

| CdSO₄(aq) + Na₂S(aq) | CdS↓ + Na₂SO₄(aq) | Room temperature |

Reaction with Hydroxides

Forms cadmium hydroxide precipitate:

textCd²⁺(aq) + 2OH⁻(aq) → Cd(OH)₂↓

Hydrolysis in Water

Cadmium sulfate octahydrate dissociates in water:

text3CdSO₄·8H₂O → 3Cd²⁺(aq) + 3SO₄²⁻(aq) + 8H₂O

Solubility :

| Solvent | Solubility (g/100 g) | pH Range | References |

|---|---|---|---|

| Water | 1130 | 3.0–6.0 | |

| Methanol | Partially soluble | – |

Interaction with Carbonates

Forms cadmium carbonate in carbonate-rich environments:

textCd²⁺(aq) + CO₃²⁻(aq) → CdCO₃↓

Environmental Impact : Contributes to cadmium mobility in soils .

Violent Reactions

Reacts exothermically with magnesium (Mg) and aluminum (Al):

textCd²⁺(aq) + Mg(s) → Cd(s) + Mg²⁺(aq)

科学研究应用

Scientific Research Applications

1.1 Molecular Switching and Optical Data Storage

Cadmium sulfate octahydrate exhibits unique phase transition properties that make it suitable for molecular switching applications. Research has demonstrated that this compound can transition between crystalline and amorphous states when subjected to shock waves. This switchable phase behavior was verified through various spectroscopic techniques, including powder X-ray diffraction and Raman spectroscopy. The ability to control the phase states suggests potential applications in optical data storage systems and molecular switching devices , where rapid state changes can be utilized for information encoding .

1.2 Adsorption Studies for Heavy Metal Removal

Cadmium sulfate octahydrate is frequently used in studies aimed at understanding heavy metal adsorption processes. Recent studies have explored its effectiveness in removing cadmium (Cd²⁺) and lead (Pb²⁺) ions from aqueous solutions using biosorbents such as luffa peels and chamomile flowers. The research indicated that cadmium ions could be effectively adsorbed, with maximum capacities fitting the Freundlich isotherm model. This highlights the compound's relevance in environmental remediation , particularly in treating contaminated water sources .

Industrial Applications

2.1 Electroplating and Pigment Production

In industrial settings, cadmium sulfate octahydrate serves as a source of cadmium in electroplating processes due to its solubility in water and acids. It is also utilized in producing pigments, particularly cadmium yellow (CdS), which is valued for its brightness and stability in various applications, including paints and plastics.

2.2 Fertilizer Production

Cadmium sulfate can be used as a micronutrient source in fertilizers, particularly for crops that require cadmium for certain enzymatic processes. However, due to the toxicity associated with cadmium compounds, its use in fertilizers is carefully regulated to prevent soil contamination.

Health and Safety Considerations

Cadmium compounds, including cadmium sulfate octahydrate, are known for their toxicity. Prolonged exposure can lead to serious health issues such as lung cancer and kidney damage. Studies have shown significant accumulation of cadmium in vital organs following exposure, emphasizing the need for stringent safety measures when handling this compound .

Case Studies

作用机制

The mechanism of action of cadmium sulfate hydrate involves its interaction with various molecular targets and pathways. Cadmium ions (Cd²⁺) can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inhibition of DNA repair mechanisms, and interference with cellular signaling pathways .

相似化合物的比较

Cadmium sulfate hydrate can be compared with other cadmium salts and sulfates:

-

Cadmium Chloride (CdCl₂):

- Similar to cadmium sulfate, cadmium chloride is highly soluble in water and used in electroplating and as a reagent in chemical synthesis.

-

Cadmium Nitrate (Cd(NO₃)₂):

- Cadmium nitrate is another cadmium salt used in the preparation of other cadmium compounds and in various industrial applications.

-

Zinc Sulfate (ZnSO₄):

Cadmium sulfate hydrate’s unique properties, such as its high solubility and reactivity, make it a valuable compound in various scientific and industrial fields.

生物活性

Cadmium(II) sulfate octahydrate, with the chemical formula , is a cadmium salt that has garnered attention due to its significant biological activity and potential health hazards. This article delves into the biological effects, mechanisms of toxicity, and relevant case studies associated with this compound.

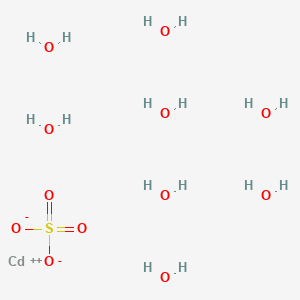

Cadmium sulfate octahydrate is a hydrate of cadmium sulfate, typically found in a crystalline form. It is highly soluble in water, which facilitates its interaction with biological systems. The structure consists of cadmium ions coordinated with sulfate ions and water molecules, forming a stable crystalline lattice that can undergo phase transitions under certain conditions .

Mechanisms of Toxicity

Cadmium compounds, including cadmium sulfate octahydrate, are known for their toxicological effects on human health. The primary mechanisms through which cadmium exerts its biological activity include:

- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. It inhibits antioxidant enzymes and promotes lipid peroxidation .

- Genotoxicity : Cadmium has been shown to interfere with DNA repair mechanisms, contributing to mutagenesis. Studies have reported that cadmium ions can induce DNA strand breaks and chromosomal aberrations in various cell types .

- Replacement of Essential Metal Ions : Cadmium can substitute for essential metal ions such as zinc and calcium in proteins, disrupting normal physiological functions. This interference can lead to dysfunction in metalloproteins and enzymes critical for cellular processes .

Health Effects

Exposure to cadmium sulfate octahydrate has been linked to several adverse health outcomes:

- Cancer Risk : Long-term exposure is associated with an increased risk of lung, kidney, prostate, and pancreatic cancers. The carcinogenic potential is attributed to oxidative stress and genotoxic effects .

- Nephrotoxicity : Cadmium is a well-known nephrotoxin, causing kidney damage over time. Studies have shown significant accumulation of cadmium in renal tissues following exposure .

- Reproductive Toxicity : Cadmium exposure has detrimental effects on reproductive health, impacting fertility and fetal development. It is classified as a reproductive toxin due to its ability to disrupt endocrine functions .

Case Studies

Several studies have investigated the effects of cadmium sulfate on biological systems:

- Animal Studies : Research involving rodents exposed to cadmium sulfate demonstrated dose-dependent accumulation in organs such as the liver and kidneys. Notably, chronic exposure led to significant histopathological changes in renal tissues .

- Occupational Exposure : Case reports from workers in industries using cadmium compounds have documented instances of lung disease and other health issues attributed to inhalation of cadmium dust .

- In Vitro Studies : In vitro assays using human cell lines have shown that cadmium sulfate induces cytotoxicity and genotoxicity at low concentrations. The findings suggest that even minimal exposure can lead to significant cellular damage .

Data Tables

The following table summarizes key properties and toxicological data related to cadmium sulfate octahydrate:

| Property | Value |

|---|---|

| Chemical Formula | |

| Molar Mass | 769.546 g/mol |

| Solubility | Highly soluble in water |

| LD50 (oral, rat) | 280 mg/kg |

| Primary Health Risks | Nephrotoxicity, carcinogenicity |

| Mechanisms of Action | Oxidative stress, genotoxicity |

属性

IUPAC Name |

cadmium(2+);sulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.8H2O/c;1-5(2,3)4;;;;;;;;/h;(H2,1,2,3,4);8*1H2/q+2;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGCBFBTBOFJAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH16O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934502 | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15244-35-6 | |

| Record name | Sulfuric acid, cadmium salt (1:1), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。